Phenylephrine-D-glucuronide

Overview

Description

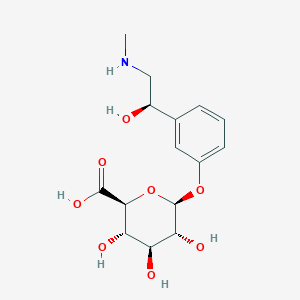

Phenylephrine-D-glucuronide is a compound with the molecular formula C15H21NO8 . It is a metabolite of the α1A-adrenergic receptor agonist phenylephrine . The compound is synthesized by the metabolism of the parent compound, phenylephrine, by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .

Synthesis Analysis

Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . The process of glucuronidation involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides . This process is driven by the twin forces of UGT enzyme present in the cellular endothelial reticulum and efflux transporters present on the cell surface .

Molecular Structure Analysis

The molecular weight of Phenylephrine-D-glucuronide is 343.33 g/mol . The IUPAC name for the compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid . The compound has a complex structure with multiple hydroxyl groups, a carboxylic acid group, and an amine group .

Chemical Reactions Analysis

Glucuronidation significantly impacts the physiological properties of the flavonoid such as its solubility (increased), bioactivity (decreased or in some case increased), bioavailability (usually increased), and inter- and intra-cellular transport as well as excretion (usually increased) .

Physical And Chemical Properties Analysis

Phenylephrine-D-glucuronide has a molecular weight of 343.33 g/mol . It has a complex structure with multiple hydroxyl groups, a carboxylic acid group, and an amine group . The compound is hydrophilic due to the presence of these polar groups .

Scientific Research Applications

Cancer Risk Pre-warning

Phenyl-beta-D-glucuronide, which is structurally similar to Phenylephrine-D-glucuronide, has been used in induced volatolomics, a promising approach for cancer risk pre-warning . It demonstrates satisfactory bio-compatibility and metabolizes into volatile phenol under the action of tumor micro-environment highly accumulated beta-glucuronidase . This process can be used to predict various tumor risks with high accuracy .

Pharmacokinetics and First-Pass Metabolism

Phenylephrine, a compound related to Phenylephrine-D-glucuronide, has been studied for its pharmacokinetic disposition and first-pass metabolism . The disposition of phenylephrine is governed by extensive presystemic metabolism via sulfate conjugation, the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites of phenylephrine . This information can be useful in understanding the metabolism and excretion of similar compounds like Phenylephrine-D-glucuronide.

Mechanism of Action

Future Directions

While specific future directions for Phenylephrine-D-glucuronide are not mentioned in the available literature, the study and understanding of glucuronidation and its impact on drug metabolism continue to be an active area of research . This includes the study of the role of UGT enzymes and efflux transporters in the metabolism and elimination of drugs .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVJUYDQYGHJIC-QBOXMOKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylephrine-D-glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)

![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)

![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)

![1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B1469729.png)

![4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1469737.png)